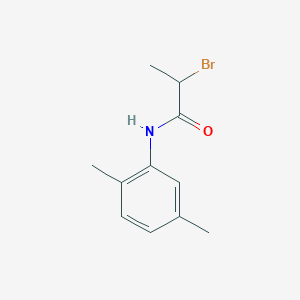

2-bromo-N-(2,5-dimethylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,5-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7-4-5-8(2)10(6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNFPBPCGXYEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N 2,5 Dimethylphenyl Propanamide

Classical Synthesis Routes for N-Aryl-2-Bromopropanamides

Traditional methods for synthesizing N-aryl-2-bromopropanamides, including the target compound, typically involve straightforward amide bond formation or direct halogenation of a pre-formed amide.

One of the most efficient and widely utilized methods for preparing amides is the reaction between an acyl chloride and an amine. researchgate.nethud.ac.uk This approach, often referred to as the Schotten-Baumann reaction, is applicable to the synthesis of 2-bromo-N-(2,5-dimethylphenyl)propanamide. fishersci.it The reaction involves the nucleophilic attack of the amine, 2,5-dimethylaniline (B45416), on the electrophilic carbonyl carbon of 2-bromopropanoyl chloride.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base. hud.ac.ukfishersci.it The base, commonly a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. fishersci.itorgoreview.com The reaction is generally exothermic and often performed at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. orgoreview.com

General Reaction Scheme:

Figure 1: Synthesis via Acyl Halide and Aniline (B41778).

| Component | Role | Examples | Reference |

| Acyl Halide | Electrophile | 2-Bromopropanoyl chloride, 2-Bromopropanoyl bromide | |

| Amine | Nucleophile | 2,5-Dimethylaniline | nih.gov |

| Base | Acid Scavenger | Triethylamine, Pyridine, NaOH (aq.) | fishersci.itorgoreview.com |

| Solvent | Reaction Medium | Dichloromethane (DCM), Tetrahydrofuran (THF) | hud.ac.uk |

This is an interactive data table. Click on the headers to sort.

An alternative classical route involves the direct bromination of the α-carbon (the carbon adjacent to the carbonyl group) of the parent amide, N-(2,5-dimethylphenyl)propanamide. This method requires a brominating agent and typically proceeds via an enol or enolate intermediate.

A common reagent for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator or under acidic conditions. researchgate.net The reaction mechanism depends on the conditions; for instance, electrophilic bromination can occur on the enol form of the amide. quora.com The selectivity for α-bromination is generally high due to the activation by the adjacent carbonyl group. Other brominating agents, such as molecular bromine (Br₂) in a suitable solvent like acetic acid, can also be employed. quora.com

General Reaction Scheme:

Figure 2: Synthesis via Direct Bromination.

| Brominating Agent | Conditions | Typical Byproducts | Reference |

| N-Bromosuccinimide (NBS) | Acid catalyst or radical initiator (e.g., AIBN) | Succinimide | researchgate.net |

| Bromine (Br₂) | Acetic acid or CCl₄ | Hydrogen bromide (HBr) | quora.com |

| Acetyl hypobromite | In situ generation | Acetic acid | acs.org |

This is an interactive data table. Click on the headers to sort.

Stereoselective Synthesis of this compound Enantiomers

Producing enantiomerically pure forms of chiral molecules like this compound is crucial in fields such as pharmaceutical development. Asymmetric synthesis strategies are employed to control the stereochemistry at the chiral center (C2).

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α-bromo amides, a chiral auxiliary can be attached to the carboxylic acid precursor before the bromination step or integrated during the amide formation.

Common examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov For instance, a propanoyl group can be attached to an Evans auxiliary. The resulting chiral imide can then be deprotonated to form a stereochemically defined enolate, which subsequently reacts with an electrophilic bromine source (e.g., NBS) from the less sterically hindered face, yielding the α-bromo product with high diastereoselectivity. The final step involves the cleavage of the auxiliary by reaction with 2,5-dimethylaniline to afford the desired enantiomerically enriched amide.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. This can be applied to either the bromination or the amide formation step.

For instance, enantioselective synthesis of atropisomeric benzamides has been achieved through peptide-catalyzed bromination. acs.org This strategy uses a simple tetrapeptide catalyst that can function as a Brønsted base to facilitate catalytic electrophilic aromatic substitution. acs.org While this specific example targets axial chirality, similar principles of organocatalysis could be adapted for the asymmetric α-bromination of amides. Catalysts can create a chiral environment around the substrate, forcing the brominating agent to approach from a specific face, thus leading to an excess of one enantiomer. rsc.org Amide-based bifunctional organocatalysts have also been shown to be effective in various asymmetric reactions by activating both the nucleophile and electrophile through hydrogen bonding. psu.edu

Dynamic Kinetic Resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. mdpi.com This process combines a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step where a chiral catalyst or reagent selectively reacts with one enantiomer. mdpi.comacs.org

In the context of α-bromo amides, a DKR process would involve a catalyst for the racemization of the chiral center at the α-carbon of this compound, coupled with a process that selectively consumes one enantiomer. While specific DKR applications for this exact compound are not widely documented, the strategy has been successfully applied to related atropisomeric amides, where a chiral axis is resolved. acs.orgnih.gov For example, using L-proline as a catalyst in an asymmetric aldol (B89426) reaction with atropisomeric aldehydes established the stereochemistry of both the chiral axis and a new stereogenic center simultaneously. acs.orgnih.gov Such organocatalytic DKR processes, which may employ N-heterocyclic carbenes or chiral Brønsted acids, represent an advanced methodology for accessing enantiopure amide derivatives. rsc.orgnih.gov

Green Chemistry Approaches in Propanamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides to minimize environmental impact and improve sustainability. tandfonline.com These approaches focus on reducing waste, eliminating the use of hazardous solvents, and maximizing the incorporation of all starting materials into the final product.

Traditional amide synthesis often involves the use of volatile and often toxic organic solvents. rsc.org Solvent-free reaction conditions offer a greener alternative by reducing solvent waste and simplifying product purification.

One prominent solvent-free method applicable to the synthesis of this compound is mechanochemistry , specifically ball milling. omicsonline.orgnih.govrsc.orgorganic-chemistry.org This technique involves the grinding of solid reactants together, where the mechanical energy initiates the chemical reaction. For the synthesis of the target compound, solid 2,5-dimethylaniline could be milled with 2-bromopropanoyl chloride in the presence of a solid base, such as sodium carbonate, to neutralize the hydrogen chloride byproduct. This method has been shown to be rapid and high-yielding for a variety of amide syntheses. omicsonline.org

Microwave-assisted synthesis under solvent-free conditions is another effective green approach. researchgate.netmdpi.comresearchgate.net Reactants are mixed and irradiated with microwaves, which can significantly accelerate the reaction rate, often leading to higher yields in shorter timeframes compared to conventional heating. mdpi.com The direct reaction of 2,5-dimethylaniline with 2-bromopropanoyl chloride can be efficiently conducted by this method, potentially without the need for a catalyst. rsc.org

The following table summarizes potential solvent-free methods for the synthesis of this compound.

| Method | Description | Reactants | Typical Conditions |

| Mechanochemistry (Ball Milling) | Grinding solid reactants together to initiate a chemical reaction. omicsonline.org | 2,5-dimethylaniline, 2-bromopropanoyl chloride, solid base (e.g., Na₂CO₃) | Room temperature, high-energy ball mill. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction between neat reactants. researchgate.net | 2,5-dimethylaniline, 2-bromopropanoyl chloride | Controlled microwave irradiation, often with a solid support or a minimal amount of a high-boiling point, non-toxic liquid. |

| Thermal Condensation | Direct heating of the neat reactants. | 2,5-dimethylaniline, 2-bromopropanoyl chloride | Elevated temperatures, typically in a sealed vessel. |

This interactive table provides an overview of potential solvent-free synthetic routes.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.govmdpi.comacs.orgresearchgate.netresearchgate.net The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product.

The synthesis of this compound from 2,5-dimethylaniline and 2-bromopropanoyl chloride can be represented by the following equation:

C₈H₁₁N + C₃H₄BrClO → C₁₁H₁₄BrNO + HCl

The atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₄BrNO | 256.14 |

| 2,5-dimethylaniline | C₈H₁₁N | 121.18 |

| 2-bromopropanoyl chloride | C₃H₄BrClO | 171.42 |

This interactive table details the molecular weights used in the atom economy calculation.

Atom Economy (%) = (256.14 / (121.18 + 171.42)) x 100 = (256.14 / 292.60) x 100 ≈ 87.54%

This calculation reveals a relatively high atom economy. The only byproduct is hydrogen chloride (HCl). In a greener synthesis, this byproduct would ideally be neutralized and the resulting salt utilized, or a catalytic method would be employed that avoids its formation altogether. nih.gov While direct amidation from a carboxylic acid and an amine would have a 100% theoretical atom economy (with water as the only byproduct), these reactions often require harsh conditions or catalysts. rsc.org The acyl chloride route, while having a slightly lower atom economy, is often more practical due to its higher reactivity under milder conditions. libretexts.org

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of the synthesis of this compound.

The reaction between 2,5-dimethylaniline and 2-bromopropanoyl chloride proceeds through a nucleophilic addition-elimination mechanism . libretexts.org

The initial step involves the nucleophilic attack of the nitrogen atom of the 2,5-dimethylaniline on the electrophilic carbonyl carbon of the 2-bromopropanoyl chloride. This leads to the formation of a tetrahedral intermediate . taylorandfrancis.com This intermediate is characterized by a carbon atom single-bonded to four substituents: the oxygen atom (which carries a negative charge), the chlorine atom, the bromopropyl group, and the 2,5-dimethylphenylamino group.

This tetrahedral intermediate is typically a high-energy, transient species. It rapidly collapses in the subsequent elimination step. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is expelled. This is followed by the deprotonation of the nitrogen atom, typically by another molecule of the amine reactant or a base present in the reaction mixture, to yield the final amide product and a hydrochloride salt.

Transition state analysis for this reaction would computationally model the energy profile of the reaction pathway. The transition state for the formation of the tetrahedral intermediate would involve the partial formation of the N-C bond and the partial breaking of the C=O pi bond. The steric hindrance from the two methyl groups on the aniline ring, particularly the ortho-methyl group, would be expected to raise the energy of this transition state, potentially slowing the reaction rate compared to the reaction with unsubstituted aniline. nih.gov

The rate of the reaction would be influenced by several factors:

Concentration of Reactants: Higher concentrations of both 2,5-dimethylaniline and 2-bromopropanoyl chloride would lead to a faster reaction rate.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Solvent Polarity: In a solution-based synthesis, the polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state.

Steric Effects: The methyl groups on the 2,5-dimethylaniline ring introduce steric hindrance around the nitrogen atom, which can impede the approach of the bulky 2-bromopropanoyl chloride. nih.gov This steric hindrance is a significant factor affecting the reaction kinetics.

A hypothetical kinetic study could be designed to determine the rate law and activation parameters for the formation of this compound. This would involve systematically varying the concentrations of the reactants and the temperature while monitoring the reaction progress, for example, by spectroscopic methods or chromatography.

The following table outlines a potential experimental design for a kinetic study.

| Parameter Varied | Monitored Variable | Expected Outcome |

| Concentration of 2,5-dimethylaniline | Initial reaction rate | A linear relationship, indicating first-order kinetics with respect to the amine. |

| Concentration of 2-bromopropanoyl chloride | Initial reaction rate | A linear relationship, indicating first-order kinetics with respect to the acyl chloride. |

| Temperature | Rate constant (k) | An increase in k with temperature, allowing for the calculation of activation energy (Ea) using the Arrhenius equation. |

This interactive table illustrates a possible framework for a kinetic investigation.

Advanced Structural and Spectroscopic Characterization of 2 Bromo N 2,5 Dimethylphenyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. For 2-bromo-N-(2,5-dimethylphenyl)propanamide, a suite of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR for Complete Assignment (e.g., 2D-COSY, HSQC, HMBC)

A complete assignment of the molecular skeleton is achieved through the synergistic interpretation of 2D NMR spectra, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). columbia.edu These experiments reveal through-bond connectivity between nuclei.

The ¹H NMR spectrum shows distinct signals for the aromatic protons, the amide proton, the propanamide methine and methyl groups, and the two methyl groups on the phenyl ring. The ¹³C NMR spectrum likewise shows resolved signals for each unique carbon atom. The specific chemical shifts are determined by the local electronic environment of each nucleus. A representative assignment is presented below.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom Label | Atom Type | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | C | - | 135.9 |

| 2 | C-CH₃ | - | 130.2 |

| 3 | C-H | 7.15 (s) | 129.8 |

| 4 | C-H | 7.05 (d) | 128.5 |

| 5 | C-CH₃ | - | 134.1 |

| 6 | C-H | 7.85 (d) | 126.0 |

| 7 (2-CH₃) | CH₃ | 2.30 (s) | 17.5 |

| 8 (5-CH₃) | CH₃ | 2.35 (s) | 21.1 |

| 9 | N-H | 8.50 (br s) | - |

| 10 | C=O | - | 168.5 |

| 11 | CH-Br | 4.55 (q) | 48.2 |

| 12 | CH₃ | 1.95 (d) | 22.5 |

Further structural confirmation is derived from 2D correlation experiments:

2D-COSY: This experiment establishes proton-proton coupling networks. Key correlations would be observed between the methine proton (H-11) and the methyl protons (H-12) of the propanamide group, confirming their adjacency.

HSQC: This spectrum correlates protons to their directly attached carbons. columbia.edu It provides an unambiguous link between the ¹H and ¹³C assignments listed in Table 1. For instance, the proton at 4.55 ppm (H-11) would show a cross-peak with the carbon at 48.2 ppm (C-11).

Table 2: Key HMBC Correlations for Structural Elucidation

| Proton(s) | Correlated Carbon(s) | Significance |

|---|---|---|

| H-9 (NH) | C-10 (C=O), C-1 | Confirms the amide linkage to the phenyl ring. |

| H-6 | C-1, C-2, C-4 | Confirms connectivity within the aromatic ring. |

| H-11 (CH) | C-10 (C=O), C-12 | Connects the chiral center to the carbonyl and its methyl group. |

| H-12 (CH₃) | C-10 (C=O), C-11 | Confirms the propanamide fragment structure. |

| H-7 (2-CH₃) | C-1, C-2, C-3 | Anchors one of the methyl groups to the aromatic ring. |

Conformational Analysis using NMR Spectroscopic Data

The molecule possesses several rotatable single bonds, leading to various possible conformations. The most significant are the rotations around the N-C1 (amide-aryl) bond and the C10-C11 bond. The preferred conformation is often dictated by steric hindrance and electronic interactions. researchgate.netacs.org

NMR data can provide insight into the dominant solution-state conformation. For instance, Nuclear Overhauser Effect (NOE) experiments (e.g., 2D NOESY) can reveal through-space proximity between protons. A hypothetical NOE correlation between the amide proton (H-9) and the aromatic proton H-6 would suggest a conformation where the N-H bond is oriented toward the unsubstituted side of the phenyl ring to minimize steric clash with the ortho-methyl group. Similarly, the magnitude of the three-bond coupling constant (³J) between H-11 and H-9 could provide information about the dihedral angle along the N-C11 bond.

Dynamic NMR Studies of Restricted Rotations

The amide C-N bond has a significant partial double bond character due to resonance, which leads to a substantial energy barrier for rotation. nih.govnih.gov This restricted rotation can often be observed on the NMR timescale. At room temperature, if the rotation is slow, two distinct sets of signals (for rotamers) might be observed for the groups attached to the amide, though in this specific molecule, the asymmetry might not be sufficient to resolve them easily.

Variable-temperature (VT) NMR spectroscopy is the primary technique used to study such dynamic processes. acs.orgresearchgate.net By increasing the temperature, the rate of rotation around the C-N bond increases. This would be observed in the ¹H NMR spectrum as a broadening of the signals for nuclei close to the amide bond (e.g., H-6, H-11), followed by their coalescence into a single, averaged signal at a specific temperature (the coalescence temperature, Tc). From the coalescence temperature and the frequency difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For secondary amides, these barriers are typically in the range of 14-18 kcal/mol. acs.org

Infrared and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are particularly sensitive to the types of functional groups present and their intermolecular interactions, such as hydrogen bonding. pitt.edu

Vibrational Analysis of Functional Groups and Molecular Structure

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent parts. The number of vibrational modes for a non-linear molecule can be calculated as 3N-6, where N is the number of atoms. youtube.com

Table 3: Representative Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| ~3280 | Medium, Sharp | N-H Stretch | Amide A |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2980-2920 | Medium | C-H Stretch | Aliphatic (CH₃, CH) |

| ~1665 | Strong | C=O Stretch | Amide I |

| ~1540 | Strong | N-H Bend + C-N Stretch | Amide II |

| 1490, 1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Medium | C-N Stretch + N-H Bend | Amide III |

| ~650 | Medium-Weak | C-Br Stretch | Alkyl Halide |

The Amide I band (primarily C=O stretching) and Amide II band (a mix of N-H bending and C-N stretching) are particularly diagnostic for the amide linkage. acs.orgresearchgate.netacs.org Their positions are sensitive to the molecular environment. The aromatic C=C stretching vibrations confirm the presence of the phenyl ring, while various C-H stretching and bending modes confirm the aliphatic and aromatic portions of the molecule. The C-Br stretching vibration is typically found in the fingerprint region at lower wavenumbers.

Hydrogen Bonding Network Characterization

In the solid state or in concentrated solutions, secondary amides like this compound can form intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. rsc.orgresearchgate.net This interaction significantly influences the vibrational frequencies of these two groups. nih.gov

Evidence for hydrogen bonding can be obtained by comparing the spectra of the compound in a solid state (where hydrogen bonding is maximized) with its spectrum in a dilute solution of a non-polar solvent (like CCl₄ or hexane), where molecules are isolated.

Table 4: Effect of Hydrogen Bonding on Key IR Frequencies

| Vibrational Mode | Frequency (Dilute Solution, cm⁻¹) | Frequency (Solid State, cm⁻¹) | Frequency Shift (Δν) |

|---|---|---|---|

| N-H Stretch | ~3430 | ~3280 | ~ -150 cm⁻¹ |

| C=O Stretch (Amide I) | ~1685 | ~1665 | ~ -20 cm⁻¹ |

Upon formation of a hydrogen bond, the N-H bond is weakened and elongated, causing its stretching frequency to shift to a lower wavenumber (a red shift). Concurrently, the polarization of the amide bond slightly weakens the C=O double bond, also resulting in a red shift of the Amide I band. nih.gov The magnitude of these shifts provides a qualitative measure of the strength of the hydrogen bonding network within the material.

Mass Spectrometry for Structural Elucidation and Fragmentation Pathways

Mass spectrometry serves as a pivotal tool in the structural analysis of this compound, providing precise information on its molecular weight and the nature of its constituent fragments.

High-Resolution Mass Spectrometry (HRMS)

Table 1: Theoretical High-Resolution Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrNO |

This accurate mass measurement is the first step in its unambiguous identification in complex matrices.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) would provide invaluable structural information by inducing fragmentation of the protonated molecule [M+H]⁺ and analyzing the resulting product ions. Although a specific MS/MS spectrum for this compound is not published, the fragmentation pattern can be predicted based on the known fragmentation of similar N-phenylamides. Key fragmentation pathways would likely involve cleavage of the amide bond, loss of the bromine atom, and fragmentation of the propanamide and dimethylphenyl moieties.

Fragmentation Mechanism Studies

The fragmentation of N-phenylpropanamides typically proceeds through several characteristic pathways. For this compound, the primary fragmentation would likely be the cleavage of the C-N amide bond, leading to the formation of a 2,5-dimethylaniline (B45416) fragment and a 2-bromopropanoyl fragment. Another significant fragmentation pathway would involve the loss of the bromine atom, followed by further fragmentation of the remaining structure. The study of these pathways in related molecules suggests that the charge can be retained on either fragment, leading to a series of characteristic ions that can be used to piece together the original structure.

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related compounds, such as 2-Bromo-N-(2-chlorophenyl)acetamide, provides insights into the likely molecular conformation. In such structures, the conformation of the N-H bond is often influenced by substituents on the phenyl ring. For the target molecule, it is expected that the propanamide side chain would exhibit a specific torsion angle with respect to the plane of the dimethylphenyl ring, influenced by steric hindrance from the methyl groups.

Crystal Packing and Intermolecular Interactions

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dimethylaniline |

Polymorphism and Co-crystallization Studies

There is no available scientific literature detailing any studies into the polymorphism of this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Research into the different crystalline forms of a compound is crucial for understanding its physical properties, such as solubility and melting point, which are vital in fields like pharmaceutical development.

Similarly, no studies on the co-crystallization of this compound have been reported in the available literature. Co-crystallization is a technique used to design crystalline materials by combining a target molecule with another molecule (a co-former) in the same crystal lattice. This can be used to improve the physicochemical properties of the target compound. The absence of such studies means there is no data on potential co-formers or the properties of any resulting co-crystals.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Due to the chiral center at the alpha-carbon of the propanamide moiety, this compound can exist as two enantiomers. Chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing such chiral molecules. However, no published studies containing CD or ORD spectra for this compound were found. This type of data would provide insight into the three-dimensional structure of the enantiomers.

The determination of enantiomeric excess (ee) and optical purity is critical in the synthesis and application of chiral compounds. While standard methods like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are commonly used for this purpose, no specific methods or validation data for the enantiomeric analysis of this compound have been published.

A comparison of the chiroptical properties of a compound in solution versus the solid state can reveal information about conformational changes and intermolecular interactions in the crystal lattice. As no chiroptical data for this compound has been reported, no such comparison can be made.

Mechanistic Organic Chemistry and Reactivity of 2 Bromo N 2,5 Dimethylphenyl Propanamide

Reactivity at the Bromine Center

The carbon-bromine bond is a focal point of reactivity in 2-bromo-N-(2,5-dimethylphenyl)propanamide. The bromine atom, being a good leaving group, facilitates a variety of reactions at the α-carbon.

Nucleophilic substitution reactions are a prominent class of transformations for this compound, involving the replacement of the bromide ion by a nucleophile. The specific mechanism, whether SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is contingent upon several factors including the nature of the nucleophile, the solvent, and the reaction conditions. masterorganicchemistry.comlibretexts.org

The SN2 mechanism is characterized by a single concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. chemist.sg This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.org

Conversely, the SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. chemist.sg This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. libretexts.org Given that this compound is a secondary alkyl halide, it can undergo substitution via either mechanism, and often a mixture of both can occur. libretexts.org

The internal nucleophilic substitution (SNi) mechanism is less common and typically involves the attacking nucleophile being part of the leaving group, proceeding with retention of configuration.

Table 1: Factors Influencing Nucleophilic Substitution Mechanisms

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group required | Good leaving group required |

In the presence of a base, this compound can undergo elimination reactions to form an alkene. Similar to substitution reactions, eliminations can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). numberanalytics.com

The E2 mechanism is a concerted, one-step process where the base removes a proton from a β-carbon at the same time the bromide leaving group departs. masterorganicchemistry.com This mechanism is favored by strong, bulky bases and requires an anti-periplanar arrangement of the β-hydrogen and the bromine atom. ksu.edu.sa

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com A weak base then removes a β-proton to form the double bond. ksu.edu.sa E1 reactions often compete with SN1 reactions. ksu.edu.sa For secondary alkyl halides like the title compound, both E1 and E2 pathways are possible, with the reaction conditions dictating the predominant mechanism. lumenlearning.com

Table 2: Comparison of E1 and E2 Reaction Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Unimolecular, rate = k[Substrate] | Bimolecular, rate = k[Substrate][Base] |

| Base Strength | Weak base is sufficient | Strong base is required |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Intermediate | Carbocation | None (concerted) |

| Regioselectivity | Zaitsev's rule (more substituted alkene) | Zaitsev's rule (can be influenced by base size) |

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. The mechanism often proceeds through the formation of a radical intermediate. wikipedia.orgacs.org For instance, photoredox catalysis can be employed to generate a radical anion from the carbon-bromine bond, which then fragments to release a bromide ion and an alkyl radical. acs.org This radical can then abstract a hydrogen atom from a suitable donor to yield the debrominated product. acs.org Electrochemical methods have also been developed for the reductive debromination of 2-bromo-N-aryl acetamides, using water as the hydrogen source. rsc.org

The carbon-bromine bond in this compound can participate in organometallic cross-coupling reactions to form new carbon-carbon bonds. Palladium-catalyzed reactions are particularly common for this purpose. acs.org For example, in a Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between the alkyl bromide and an organoboron compound, such as a boronic acid, in the presence of a base. rsc.orgmasterorganicchemistry.com The catalytic cycle typically involves oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com Copper-catalyzed cross-coupling reactions are also known for α-bromo amides. nih.gov

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents |

|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | Pd catalyst, base |

| Heck | Alkenes | Pd catalyst, base |

| Stille | Organotin compounds | Pd catalyst |

| Negishi | Organozinc compounds | Pd or Ni catalyst |

Reactivity of the Amide Moiety

The amide functional group in this compound is generally less reactive than the alkyl bromide. However, under certain conditions, it can undergo hydrolysis.

Amide hydrolysis involves the cleavage of the amide bond to produce a carboxylic acid and an amine. This process can be catalyzed by either acid or base and typically requires heating. chemistrysteps.com

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. khanacademy.org This is followed by proton transfer and elimination of the amine as its protonated form, which is a good leaving group. chemistrysteps.com

Basic Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. youtube.com This forms a tetrahedral intermediate, which then expels the amide anion as the leaving group. khanacademy.org The amide anion is a strong base and will subsequently deprotonate the newly formed carboxylic acid, driving the reaction to completion. khanacademy.org The rate of amide hydrolysis is influenced by pH, with distinct regions of acid and base catalysis often observed in pH-rate profiles. researchgate.netacs.org Generally, the hydrolysis of aryl amides is slower than that of aliphatic amides. arkat-usa.org

Table 4: Key Steps in Amide Hydrolysis

| Hydrolysis Type | Initial Step | Key Intermediate | Final Products (after workup) |

|---|---|---|---|

| Acid-Catalyzed | Protonation of carbonyl oxygen | Tetrahedral intermediate | Carboxylic acid and ammonium (B1175870) salt |

| Base-Catalyzed | Nucleophilic attack by hydroxide | Tetrahedral intermediate | Carboxylate salt and amine |

Reduction to Amines or Alcohols

The reduction of this compound can target either the amide functional group or the carbon-bromine bond, depending on the reducing agent and reaction conditions employed. Amides are generally resistant to reduction and require powerful reducing agents.

Commonly, lithium aluminum hydride (LiAlH₄) is used for the exhaustive reduction of amides to their corresponding amines. In this case, the reaction would yield N-(2,5-dimethylphenyl)propan-2-amine. The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another hydride to the amine. Due to the high reactivity of LiAlH₄, it is also likely to reduce the carbon-bromine bond via nucleophilic substitution, yielding N-(2,5-dimethylphenyl)propan-2-amine.

Alternatively, catalytic hydrogenation can be employed. nih.govu-tokyo.ac.jpnih.govrsc.org This method, often utilizing catalysts like Ruthenium complexes under hydrogen pressure, can be highly selective. nih.govcbseacademic.nic.in Depending on the catalyst system, it is possible to achieve selective reduction of the amide to the amine, N-(2,5-dimethylphenyl)propan-2-amine, or potentially just dehalogenation to yield N-(2,5-dimethylphenyl)propanamide.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides on its own. psu.edu However, its reactivity can be enhanced. One method involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O), which converts the carbonyl oxygen into a better leaving group, facilitating reduction by NaBH₄ under mild conditions to yield the amine. core.ac.ukorganic-chemistry.org Another approach uses NaBH₄ at high temperatures (e.g., 162 °C in diglyme), often with additives like LiCl, to reduce secondary aromatic amides to amines. rsc.org

The following table summarizes potential reduction reactions:

Table 1: Reduction Reactions of this compound

| Reagent/Catalyst | Conditions | Primary Product(s) |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | N-(2,5-dimethylphenyl)propan-2-amine |

| H₂ / Ruthenium Complex | High pressure, heat | N-(2,5-dimethylphenyl)propan-2-amine |

| 1. Tf₂O2. NaBH₄ | THF, room temp | N-(2,5-dimethylphenyl)propan-2-amine |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amide in this compound is a potential site for alkylation and acylation reactions. Amides are weak bases, so the nitrogen must first be deprotonated by a strong base to form a highly nucleophilic amidate anion. mdpi.com

N-Alkylation: The N-alkylation is typically achieved by treating the amide with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent, like an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). mdpi.com Phase-transfer catalysis (PTC) conditions, using a base like potassium hydroxide with a catalyst such as tetrabutylammonium (B224687) bromide (TBAB), can also facilitate this transformation, sometimes under solvent-free microwave irradiation. mdpi.com Another modern approach involves the catalytic N-alkylation of amides with alcohols, which proceeds through a "borrowing hydrogen" mechanism, generating water as the only byproduct. rsc.orgnih.gov

N-Acylation: N-acylation introduces a second acyl group onto the nitrogen, forming an imide. This reaction also requires initial deprotonation of the amide with a strong base like NaH. The resulting amidate can then react with an acylating agent, such as an acyl chloride or an acid anhydride. researchgate.net N-acylbenzotriazoles have also been reported as effective acylating agents for sulfonamides, a strategy that could be adapted for amides. researchgate.net These reactions provide a route to N-acylsulfonamides and related structures, which are of interest in medicinal chemistry. nih.gov

The table below outlines representative conditions for these reactions.

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction Type | Base | Reagent | Conditions | Product Type |

|---|---|---|---|---|

| N-Alkylation | Sodium Hydride (NaH) | Alkyl Halide (R-X) | Anhydrous THF | N-alkyl-2-bromo-N-(2,5-dimethylphenyl)propanamide |

| N-Alkylation | KOH / TBAB | Alkyl Halide (R-X) | Microwave, solvent-free | N-alkyl-2-bromo-N-(2,5-dimethylphenyl)propanamide |

Reactivity of the Dimethylphenyl Aromatic Ring

Electrophilic Aromatic Substitution

The dimethylphenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The position of substitution is determined by the directing effects of the three existing substituents: the N-propanamide group at C1, a methyl group at C2, and a methyl group at C5. libretexts.org

N-propanamide group (-NHCOR): This group is an ortho, para-director. The nitrogen's lone pair can donate electron density to the ring through resonance, stabilizing the carbocation intermediates (sigma complexes) formed during attack at the ortho and para positions. libretexts.org However, due to the electron-withdrawing nature of the adjacent carbonyl, it is considered an activating group that is less powerful than an amino (-NH₂) or hydroxyl (-OH) group. libretexts.org It is also sterically bulky, which may hinder substitution at the adjacent ortho position (C6).

Methyl groups (-CH₃): Alkyl groups are activating and are also ortho, para-directors due to hyperconjugation and a weak inductive effect. libretexts.org

The available positions for substitution are C3, C4, and C6.

Position C4: This position is para to the N-propanamide group and meta to both methyl groups. It is strongly activated by the powerful resonance effect of the amide.

Position C6: This position is ortho to the N-propanamide group and meta to the C5-methyl group. It is activated by both the amide and the C2-methyl group, but substitution here would be sterically hindered by the adjacent bulky amide group.

Position C3: This position is ortho to the C2-methyl group and meta to the amide and the C5-methyl group. It is activated by the C2-methyl group.

Considering these factors, electrophilic attack is most likely to occur at the C4 position, which is strongly activated by the amide group and is sterically accessible. The C6 position is also strongly activated but is more sterically hindered. Therefore, the major monosubstitution product is expected to be the 4-substituted derivative.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-bromo-N-(4-nitro-2,5-dimethylphenyl)propanamide |

| Bromination | Br₂, FeBr₃ | 2-bromo-N-(4-bromo-2,5-dimethylphenyl)propanamide |

Oxidation Reactions of Methyl Groups

The two methyl groups on the aromatic ring are susceptible to oxidation, particularly under strong oxidizing conditions. Such benzylic C-H bonds can be converted to carboxylic acids. mdpi.comresearchgate.net

A common and powerful reagent for this transformation is potassium permanganate (B83412) (KMnO₄). libretexts.org Treatment of this compound with hot, alkaline KMnO₄ followed by acidic workup would be expected to oxidize both methyl groups to carboxylic acid functionalities. chemspider.com This would yield 4-(2-bromopropanamido)phthalic acid. The amide bond is generally stable under these oxidative conditions. sciencemadness.org

Selective oxidation of one methyl group over the other is challenging due to their similar electronic environments. However, various modern catalytic systems using catalysts based on copper, cobalt, or manganese with oxidants like tert-butyl hydroperoxide (TBHP) have been developed for benzylic C-H oxidation, sometimes offering higher selectivity. mdpi.com Another reagent, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), is known for mild and selective benzylic oxidations, typically yielding aldehydes rather than carboxylic acids. epa.gov

Table 4: Oxidation of Aromatic Methyl Groups

| Reagent(s) | Conditions | Expected Product |

|---|---|---|

| KMnO₄, KOH | Heat, then H₃O⁺ | 4-(2-bromopropanamido)phthalic acid |

| CrO₃, H₂SO₄ (Jones Reagent) | Acetone | 4-(2-bromopropanamido)phthalic acid |

Isomerization and Rearrangement Studies

Racemization Mechanisms of the Chiral Center

The carbon atom bonded to the bromine in the propanamide side chain is a stereocenter. A single enantiomer of this compound is optically active, but it can undergo racemization, which is the conversion into an equal mixture of both enantiomers, resulting in a loss of optical activity. wikipedia.org

The primary mechanism for the racemization of α-halo amides like this compound involves the removal of the acidic α-proton (the proton on the chiral carbon) by a base. nih.gov This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation of this enolate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers. wikipedia.org The rate of this base-catalyzed racemization is dependent on the strength of the base, the solvent, and the temperature.

Another possible, though less common, pathway for racemization is through a nucleophilic substitution reaction at the chiral center that proceeds via a planar carbocation intermediate (an Sₙ1-type mechanism). wikipedia.org If the bromide ion dissociates to form a secondary carbocation, subsequent re-attack by a bromide ion from either side would lead to racemization. This mechanism is generally favored by polar, protic solvents and is less likely for secondary halides unless the carbocation is particularly stable. Given the presence of the adjacent carbonyl group, the formation of an enolate intermediate under basic conditions is the more probable mechanism for racemization. nih.gov

Research Findings on the Intramolecular Rearrangements of this compound Remain Undocumented in Publicly Available Literature

Extensive searches of chemical literature and databases have revealed a significant gap in the documented reactivity of this compound, specifically concerning its propensity for intramolecular rearrangements. While information regarding the synthesis and basic properties of this and structurally similar compounds is available, detailed mechanistic studies or experimental observations of its intramolecular rearrangement pathways are not present in the surveyed scientific literature.

Intramolecular rearrangements are fundamental reactions in organic chemistry where a molecule undergoes a reorganization of its constituent atoms to form a structural isomer. These reactions are often promoted by heat, light, or a catalyst and proceed through various well-established mechanisms, such as sigmatropic shifts, electrocyclic reactions, or rearrangements involving carbocation or other reactive intermediates.

For a compound like this compound, potential intramolecular rearrangements could theoretically be envisioned. For instance, under certain conditions, rearrangements involving the amide functionality, the aromatic ring, or the bromo-substituted propyl chain might be hypothesized. However, without experimental evidence or computational studies, any discussion of such transformations remains purely speculative.

The absence of this specific information highlights a potential area for future research in the field of physical organic chemistry. A systematic study involving thermolysis, photolysis, or treatment with various reagents could elucidate the stability of this compound and its potential to undergo intramolecular rearrangements, thereby contributing new insights into the reactivity of α-bromo amides.

Computational and Theoretical Studies of 2 Bromo N 2,5 Dimethylphenyl Propanamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the fundamental properties of "2-bromo-N-(2,5-dimethylphenyl)propanamide". These methods provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic features.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like "this compound," which has several rotatable bonds, a conformational analysis is essential to identify the various low-energy conformers and the energy barriers between them.

This analysis is typically performed by systematically rotating key dihedral angles, such as those around the C-N amide bond and the C-C bonds of the propanamide side chain, and calculating the energy of each resulting conformation. The results of such an analysis would reveal the preferred spatial orientation of the dimethylphenyl group relative to the propanamide moiety. While specific experimental data for this compound is not available, theoretical conformational analyses on similar molecules have identified stable eclipsed and staggered conformations. mdpi.com The most stable conformer is expected to be the one that minimizes steric hindrance between the bulky bromine atom, the methyl groups, and the aromatic ring.

Interactive Table: Hypothetical Conformational Analysis Data Below is an illustrative table of what a conformational analysis for this compound might yield. The values are representative of typical energy differences found in similar organic molecules.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 75 |

| Gauche (+) | +60° | 1.20 | 12.5 |

| Gauche (-) | -60° | 1.20 | 12.5 |

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For "this compound," the HOMO is likely to be localized on the electron-rich dimethylphenyl ring, while the LUMO may be distributed over the propanamide group, particularly the carbonyl and the C-Br bond.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. In "this compound," the oxygen atom of the carbonyl group and the bromine atom are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the amide group would represent a region of positive potential, indicating a site for nucleophilic interaction.

Interactive Table: Predicted Electronic Properties This table presents hypothetical, yet realistic, electronic property values for this compound, based on data for analogous compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron donating ability |

| LUMO Energy | -1.2 eV | Electron accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Molecular polarity |

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule, which can then be correlated with the peaks in an experimental IR spectrum. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental data to assign the signals to specific atoms in the molecule. nih.gov The agreement between the calculated and experimental spectra serves as a validation of the computed molecular geometry.

Interactive Table: Hypothetical Spectroscopic Data Comparison The following table provides an illustrative comparison between predicted and potential experimental spectroscopic data for the title compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1685 | 1690 |

| IR: N-H Stretch (cm⁻¹) | 3300 | 3310 |

| ¹H NMR: N-H (ppm) | 8.2 | 8.1 |

| ¹³C NMR: C=O (ppm) | 170 | 172 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its dynamics and interactions with its environment.

Solution-Phase Conformational Dynamics

While quantum chemical calculations provide information about static, minimum-energy conformations, MD simulations can explore the conformational landscape of "this compound" in a solvent environment. These simulations track the motions of all atoms in the system over time, revealing how the molecule flexes, rotates, and transitions between different conformations. This is particularly important for understanding the behavior of the molecule in a biologically relevant or reaction medium. The simulations can quantify the residence times in different conformational states and the rates of interconversion between them.

Interactions with Solvent Molecules

MD simulations are also instrumental in characterizing the interactions between "this compound" and solvent molecules. By explicitly including solvent molecules in the simulation box, it is possible to analyze the formation and dynamics of hydrogen bonds between the amide group and protic solvents, as well as other non-covalent interactions. The radial distribution function can be calculated to understand the structuring of the solvent around different parts of the solute molecule. This information is critical for understanding solubility and how the solvent might influence the molecule's reactivity and conformational preferences.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. rsc.org For a molecule like this compound, computational studies would likely focus on reactions such as nucleophilic substitution at the alpha-carbon, which is a common reaction for α-haloamides. nih.govyoutube.com

Transition State Characterization for Key Reactions

A crucial aspect of understanding a reaction mechanism is the characterization of its transition state(s). The transition state represents the highest energy point along the reaction coordinate and is pivotal in determining the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are adept at locating and characterizing these transient structures. researchgate.netpurdue.edu For this compound, a key reaction to investigate would be the SN2 nucleophilic substitution, where a nucleophile attacks the carbon atom bonded to the bromine.

The transition state for such a reaction would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. nih.gov Computational calculations would provide the geometry of this transition state, its vibrational frequencies (with one imaginary frequency corresponding to the reaction coordinate), and its energy. researchgate.net

Hypothetical Transition State Data for the SN2 Reaction of this compound with a Nucleophile (e.g., Cl⁻)

| Parameter | Hypothetical Value | Description |

| Activation Energy (kcal/mol) | 15.2 | The energy barrier that must be overcome for the reaction to occur. |

| C-Br bond length (Å) | 2.35 | The elongated carbon-bromine bond in the transition state. |

| C-Cl bond length (Å) | 2.20 | The forming carbon-chlorine bond in the transition state. |

| Imaginary Frequency (cm⁻¹) | -250 | The vibrational mode corresponding to the movement along the reaction coordinate, confirming a true transition state. |

Reaction Coordinate Mapping and Energy Profiles

By mapping the entire reaction coordinate, a detailed energy profile of the reaction can be constructed. researchgate.net This profile illustrates the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. The shape of this profile provides valuable information about the reaction's feasibility and kinetics. For the hydrolysis of an amide, DFT calculations can be used to map the energy changes throughout the reaction. purdue.eduacs.orggithub.io

A hypothetical energy profile for a two-step reaction of this compound might involve an initial nucleophilic attack to form an intermediate, followed by the departure of the leaving group. The energy profile would show the relative energies of the reactants, the intermediate, the transition states for each step, and the final products.

QSAR (Quantitative Structure-Activity Relationship) Studies at a Molecular Level

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. wikipedia.orgmdpi.com While often used for biological activity, QSAR can also be applied to predict chemical reactivity or binding affinity to non-biological targets. wikipedia.org

Development of Descriptors for Molecular Interactions

The foundation of a QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netfrontiersin.org For this compound, a range of descriptors would be calculated to capture its electronic, steric, and topological features.

Hypothetical Molecular Descriptors for this compound

| Descriptor Class | Descriptor Example | Hypothetical Value | Description |

| Electronic | Dipole Moment (Debye) | 3.5 | A measure of the overall polarity of the molecule, influencing interactions with polar reagents or surfaces. |

| HOMO Energy (eV) | -9.8 | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | |

| LUMO Energy (eV) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | |

| Steric | Molecular Volume (ų) | 250.7 | The total volume occupied by the molecule, important for understanding steric hindrance in reactions. |

| Surface Area (Ų) | 320.1 | The total surface area of the molecule, relevant for interactions with surfaces or other molecules. | |

| Topological | Wiener Index | 854 | A topological index based on the distances between all pairs of atoms, reflecting molecular branching. |

| Balaban Index | 2.1 | Another topological index that provides a measure of the molecular shape and complexity. |

Predictive Models for Reactivity or Binding Affinity (non-biological target emphasis)

Once a set of descriptors is established for a series of related compounds, statistical methods can be used to build a predictive model. nih.govnih.gov This model would take the form of an equation that relates the descriptors to the activity of interest. For example, a QSAR model could be developed to predict the rate constant for the reaction of various N-aryl-2-bromopropanamides with a specific nucleophile.

A hypothetical predictive model for the reactivity of a series of N-aryl-2-bromopropanamides might look like:

log(k) = 0.25 * (LUMO Energy) - 0.05 * (Molecular Volume) + 1.5 * (Dipole Moment) + 2.3

Where 'k' is the reaction rate constant. This equation suggests that a lower LUMO energy, a smaller molecular volume, and a higher dipole moment would lead to a faster reaction rate. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized compounds in this class, guiding further research and development. acs.org

Derivatization and Analog Synthesis of 2 Bromo N 2,5 Dimethylphenyl Propanamide

Systematic Structural Modifications at the Bromine Position

The carbon-bromine bond at the α-position is a versatile functional handle for a variety of nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties.

Substitution with Different Halogens (F, Cl, I)

The replacement of the bromine atom with other halogens can significantly impact the reactivity and physicochemical properties of the molecule. While direct displacement of bromide by other halide ions is often challenging, alternative synthetic strategies can be employed.

Fluorination: The synthesis of the corresponding 2-fluoro-N-(2,5-dimethylphenyl)propanamide can be achieved through halogen exchange reactions. Reagents such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or silver(I) fluoride can be utilized. These reactions often require anhydrous conditions and polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Chlorination: The chloro-analog, 2-chloro-N-(2,5-dimethylphenyl)propanamide, can be synthesized by reacting 2,5-dimethylaniline (B45416) with 2-chloropropanoyl chloride. This is a standard amide bond formation reaction, typically carried out in the presence of a base such as triethylamine (B128534) or pyridine in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to neutralize the HCl generated.

Iodination: The iodo-derivative can be prepared via a Finkelstein reaction, where the bromo-compound is treated with an excess of sodium iodide in a solvent like acetone. The precipitation of sodium bromide drives the equilibrium towards the formation of the iodo-analog.

Table 1: Halogen Substitution Products of 2-Bromo-N-(2,5-dimethylphenyl)propanamide

| Compound Name | Halogen Substituent |

| 2-Fluoro-N-(2,5-dimethylphenyl)propanamide | F |

| 2-Chloro-N-(2,5-dimethylphenyl)propanamide | Cl |

| 2-Iodo-N-(2,5-dimethylphenyl)propanamide | I |

Replacement with Other Nucleophiles (e.g., azides, thiols, oxygen nucleophiles)

The electrophilic nature of the α-carbon allows for the displacement of the bromide by a range of nucleophiles, leading to a diverse set of analogs.

Azides: The introduction of an azido group to form 2-azido-N-(2,5-dimethylphenyl)propanamide can be readily accomplished by reacting the parent bromo-compound with sodium azide in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO). This SN2 reaction typically proceeds with inversion of stereochemistry if a chiral starting material is used. Azides are valuable synthetic intermediates that can be further transformed into amines via reduction or participate in cycloaddition reactions.

Thiols: Thiol derivatives can be prepared by reacting this compound with a thiol, such as thiophenol or an alkyl thiol, in the presence of a base like sodium hydride or potassium carbonate. These reactions yield α-thioether derivatives. The use of sodium thiomethoxide, for example, would yield 2-(methylthio)-N-(2,5-dimethylphenyl)propanamide.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alcohols and carboxylates, can also displace the bromide. Reaction with an alkoxide, like sodium methoxide in methanol (B129727), would yield the corresponding 2-methoxy derivative. Similarly, reaction with a carboxylate salt, such as sodium acetate, in a suitable solvent would lead to the formation of an α-acyloxy propanamide. These reactions may sometimes be facilitated by the use of silver salts to assist in the removal of the bromide ion.

Table 2: Products of Nucleophilic Substitution at the Bromine Position

| Nucleophile | Product Name |

| Sodium Azide | 2-Azido-N-(2,5-dimethylphenyl)propanamide |

| Sodium Thiomethoxide | 2-(Methylthio)-N-(2,5-dimethylphenyl)propanamide |

| Sodium Methoxide | 2-Methoxy-N-(2,5-dimethylphenyl)propanamide |

| Sodium Acetate | 2-Acetoxy-N-(2,5-dimethylphenyl)propanamide |

Variations of the N-(2,5-dimethylphenyl) Substituent

Modification of the N-aryl moiety offers another avenue for creating a library of analogs with potentially different biological activities and metabolic stabilities. This can be achieved by either starting from a different substituted aniline (B41778) or by post-synthetic modification of the phenyl ring.

Altering Alkyl Groups on the Phenyl Ring

The nature and position of the alkyl groups on the phenyl ring can be varied to probe steric and electronic effects. This is typically achieved by synthesizing the desired substituted aniline and then coupling it with 2-bromopropanoyl chloride.

Positional Isomers: Instead of 2,5-dimethylaniline, other dimethylaniline isomers such as 2,3-dimethylaniline, 2,4-dimethylaniline, 2,6-dimethylaniline, 3,4-dimethylaniline, or 3,5-dimethylaniline can be used as starting materials.

Different Alkyl Groups: The methyl groups can be replaced with other alkyl groups like ethyl, propyl, or isopropyl. For example, using 2,5-diethylaniline would yield 2-bromo-N-(2,5-diethylphenyl)propanamide.

Number of Alkyl Groups: The number of alkyl substituents can be varied. For instance, starting with 2,4,6-trimethylaniline would result in 2-bromo-N-(2,4,6-trimethylphenyl)propanamide.

Introducing Heteroatoms or Functional Groups on the Phenyl Ring

The introduction of heteroatoms or various functional groups onto the phenyl ring can significantly alter the electronic properties, polarity, and potential for hydrogen bonding of the molecule.

Halogenation: The phenyl ring can be substituted with halogens. For example, starting with 4-bromo-2,5-dimethylaniline would lead to 2-bromo-N-(4-bromo-2,5-dimethylphenyl)propanamide.

Nitration and Subsequent Reduction: Nitration of 2,5-dimethylaniline, followed by amidation and then reduction of the nitro group, could introduce an amino group onto the phenyl ring.

Introduction of Oxygen- or Sulfur-containing Groups: Anisidine or thiophenol derivatives could be used as starting materials to incorporate methoxy or methylthio groups on the phenyl ring.

Exploring Different Aromatic and Heteroaromatic Systems

Replacing the N-(2,5-dimethylphenyl) group with other aromatic or heteroaromatic systems can lead to compounds with fundamentally different shapes and electronic distributions.

Other Aromatic Systems: Naphthylamines or anthracenylamines can be used in the amidation reaction to generate analogs with extended polycyclic aromatic systems.

Modifications of the Propanamide Backbone

Modifications to the propanamide backbone of this compound, such as altering its chain length, introducing new chiral centers, or inverting its existing stereochemistry, are theoretically plausible derivatization strategies. These modifications could be valuable for exploring structure-activity relationships in medicinal chemistry or for developing new materials with specific properties. However, there is no specific published research detailing these modifications for this compound.

Chain Elongation or Shortening

The homologation of the propanamide chain to a butanamide or its shortening to an acetamide derivative are common strategies in medicinal chemistry to alter the spatial relationship between key functional groups. Standard synthetic methodologies, such as the Arndt-Eistert synthesis for chain elongation or various degradation reactions for chain shortening, could hypothetically be applied.

Table 1: Hypothetical Propanamide Backbone Modifications

| Modification | Potential Synthetic Route | Status of Research for this compound |

|---|---|---|

| Chain Elongation | Arndt-Eistert Synthesis | No published data available |

Introduction of Additional Chiral Centers

The introduction of a second chiral center would lead to the formation of diastereomers, each with potentially unique biological activities and physical properties. This could be achieved by, for example, the stereoselective alkylation of an enolate derived from a related amide or through the use of chiral auxiliaries.

Stereochemical Inversion

The inversion of the existing stereocenter at the α-carbon of the propanamide moiety would yield the corresponding enantiomer. This is a critical transformation in stereoselective synthesis, often accomplished through methodologies like the Mitsunobu reaction on a corresponding α-hydroxy amide precursor or via an SN2 reaction with Walden inversion.

Synthesis of Stereoisomeric Variants and Diastereomers

The synthesis and study of stereoisomers are fundamental in understanding the three-dimensional aspects of molecular interactions. For this compound, which possesses a chiral center, the synthesis and separation of its enantiomers are of significant interest.

Separation and Characterization of Enantiomers

The separation of the racemic mixture of this compound into its individual enantiomers has not been documented. Common techniques for enantiomeric separation include chiral high-performance liquid chromatography (HPLC) or the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. The characterization of the separated enantiomers would typically involve techniques such as polarimetry to measure optical rotation and chiral chromatography to confirm enantiomeric purity.

Table 2: Potential Enantiomer Separation and Characterization Techniques

| Technique | Application | Status of Application to this compound |

|---|---|---|

| Chiral HPLC | Separation and purity analysis of enantiomers | No published methods found |

| Diastereomeric Salt Formation | Preparative separation of enantiomers | No published methods found |

Study of Enantiomeric Purity and Stability

Once separated, the enantiomeric purity and stability of each stereoisomer would be important parameters to investigate. Enantiomeric purity is typically assessed using chiral chromatography. Stability studies would involve subjecting the enantiomers to various conditions (e.g., temperature, pH) to monitor for any racemization or degradation. There is currently no available data on the enantiomeric purity or stability of the stereoisomers of this compound.

Advanced Analytical Method Development for Research Applications of 2 Bromo N 2,5 Dimethylphenyl Propanamide

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are paramount for separating the target compound from impurities, starting materials, and isomeric byproducts. The choice of method depends on the specific analytical challenge, such as separating enantiomers or identifying volatile derivatives.

The presence of a stereocenter at the α-carbon of the propanamide moiety means that 2-bromo-N-(2,5-dimethylphenyl)propanamide exists as a pair of enantiomers. Chiral HPLC is a critical technique for separating and quantifying these enantiomers. mdpi.com This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving a wide range of chiral compounds, including amides. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. Method development involves optimizing the mobile phase, which often consists of a non-polar solvent like n-hexane and a polar modifier like isopropanol, to achieve baseline resolution. nih.govresearchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Resolution

| Parameter | Condition | Purpose |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral stationary phase for enantioselective interaction. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Balances analyte solubility and interaction with the CSP for optimal separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences resolution and analysis time. |

| Column Temp. | 25°C | Maintains consistent and reproducible retention times. |

| Detection | UV at 254 nm | Monitors the elution of the enantiomers based on their UV absorbance. |

| Injection Vol. | 10 µL | Standardized volume of the sample introduced for analysis. |

Gas chromatography-mass spectrometry is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a sample. ajrconline.org For a relatively non-volatile compound like this compound, GC-MS is most useful for analyzing volatile impurities from the synthesis process or for analyzing volatile derivatives of the compound itself. thermofisher.com

Potential volatile impurities could include residual starting materials like 2,5-dimethylaniline (B45416) or 2-bromopropionyl bromide. The sample is injected into a heated port, vaporized, and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data that can be used to identify the compounds by comparing their fragmentation patterns to spectral libraries. nih.gov For polar compounds, derivatization to a more volatile form, such as a trimethylsilyl (B98337) derivative, may be necessary to improve chromatographic performance. ajrconline.org

Table 2: Potential Volatile Impurities and Derivatives Analyzed by GC-MS

| Compound | Potential Origin | Expected Analysis Mode |

| 2,5-Dimethylaniline | Unreacted starting material | Direct injection |

| 2-Bromopropionyl bromide | Unreacted starting material | Direct injection |

| Trimethylsilyl derivative | Chemical derivatization | Derivatization prior to injection |

Supercritical Fluid Chromatography (SFC) has emerged as a significant alternative to HPLC, particularly for chiral separations in pharmaceutical analysis. nih.govresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net This technique offers several advantages, including faster analysis times, reduced solvent consumption (making it a "greener" alternative), and higher efficiency due to the low viscosity and high diffusivity of supercritical fluids. researchgate.net

For the enantiomeric separation of this compound, SFC can be coupled with the same types of chiral stationary phases used in HPLC. The addition of a small amount of a polar co-solvent (modifier), such as methanol (B129727) or ethanol, is typically required to modulate analyte retention and improve peak shape. chromatographyonline.com The complementarity of SFC to liquid chromatography makes it a valuable tool in the analytical scientist's toolbox. nih.gov

Table 3: Comparison of Typical SFC and HPLC Conditions for Chiral Separation

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO₂ | n-Hexane |

| Modifier/Solvent B | Methanol or Ethanol | Isopropanol |

| Typical Analysis Time | 2-10 minutes | 10-30 minutes |

| Solvent Consumption | Low | High |

| Operating Pressure | High (100-400 bar) | Moderate (50-200 bar) |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. These methods are invaluable for identifying unknown components in complex mixtures without the need for prior isolation.